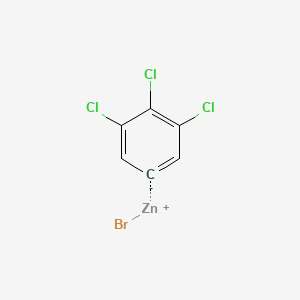
3,4,5-TrichlorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-TrichlorophenylZinc bromide is an organozinc compound that has garnered attention in the field of organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of three chlorine atoms on the phenyl ring enhances its reactivity and makes it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
3,4,5-TrichlorophenylZinc bromide can be synthesized through the reaction of 3,4,5-trichlorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as palladium, to facilitate the formation of the organozinc compound. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.
化学反応の分析
Types of Reactions
3,4,5-TrichlorophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4,5-trichlorophenol.
Reduction: Reduction reactions can convert it into 3,4,5-trichlorophenyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: 3,4,5-Trichlorophenol
Reduction: Various 3,4,5-trichlorophenyl derivatives
Substitution: Products depend on the nucleophile used, such as 3,4,5-trichlorophenylamine or 3,4,5-trichlorophenylether.
科学的研究の応用
3,4,5-TrichlorophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism by which 3,4,5-TrichlorophenylZinc bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical transformations. The zinc atom acts as a nucleophile, facilitating the transfer of the phenyl group to other molecules. This process often involves the formation of a palladium complex, which undergoes oxidative addition and reductive elimination steps to complete the reaction cycle.
類似化合物との比較
Similar Compounds
3,4,5-Trichlorophenylmagnesium bromide: Another organometallic compound used in similar reactions.
3,4,5-Trichlorophenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
3,4,5-Trichlorophenylsilane: Used in hydrosilylation reactions.
Uniqueness
3,4,5-TrichlorophenylZinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. The presence of the zinc atom provides distinct advantages in terms of reaction conditions and product yields compared to other organometallic compounds.
特性
分子式 |
C6H2BrCl3Zn |
|---|---|
分子量 |
325.7 g/mol |
IUPAC名 |
bromozinc(1+);1,2,3-trichlorobenzene-5-ide |
InChI |
InChI=1S/C6H2Cl3.BrH.Zn/c7-4-2-1-3-5(8)6(4)9;;/h2-3H;1H;/q-1;;+2/p-1 |
InChIキー |
HITXAHGMSAJGJW-UHFFFAOYSA-M |
正規SMILES |
C1=[C-]C=C(C(=C1Cl)Cl)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


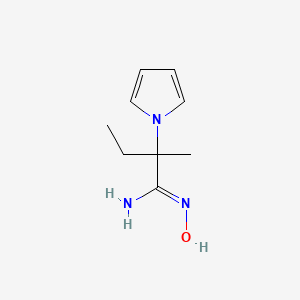

![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
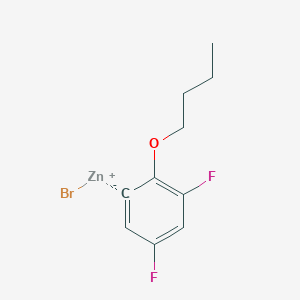
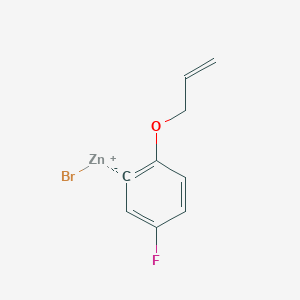
![(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)
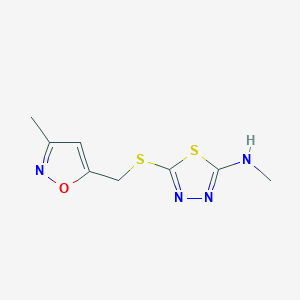

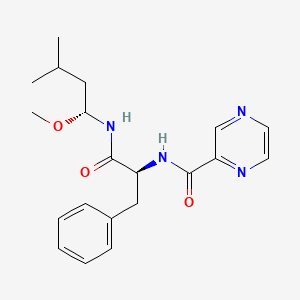
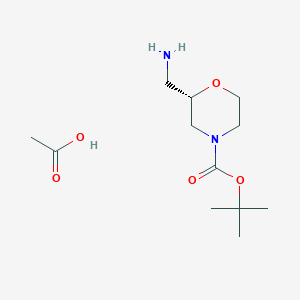
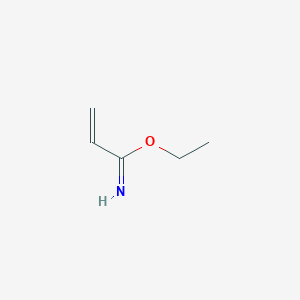
![tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
![S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)

